2-(1,3-Dioxolan-2-yl)acetic acid
Overview
Description
2-(1,3-Dioxolan-2-yl)acetic acid is an organic compound with the molecular formula C5H8O4. It is characterized by the presence of a 1,3-dioxolane ring attached to an acetic acid moiety. This compound is known for its stability and versatility in various chemical reactions.
Biochemical Analysis
Biochemical Properties
It is known that 1,3-dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol This suggests that 2-(1,3-Dioxolan-2-yl)acetic acid may interact with enzymes, proteins, and other biomolecules involved in these reactions
Cellular Effects
It is known that similar compounds can influence cell function . For example, perfluoro {acetic acid, 2- [ (5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt (C6O4), a compound structurally similar to this compound, was found to have no adverse effects on thyroid cells in vitro . This suggests that this compound may also have effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that 1,3-dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol This suggests that this compound may exert its effects at the molecular level through these reactions
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function . For example, perfluoro {acetic acid, 2- [ (5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt (C6O4), a compound structurally similar to this compound, was found to have no adverse effects on thyroid cells in vitro over time . This suggests that this compound may also have long-term effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1,3-Dioxolan-2-yl)acetic acid can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol. This reaction typically involves the use of a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid, in refluxing toluene. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for the success of this synthesis .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)acetic acid involves its interaction with various molecular targets and pathways. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate:
1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester: Another similar compound with additional methyl groups on the dioxolane ring.
Uniqueness
2-(1,3-Dioxolan-2-yl)acetic acid is unique due to its specific combination of the dioxolane ring and acetic acid moiety, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)3-5-8-1-2-9-5/h5H,1-3H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUTZMFSKYWRDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5735-92-2 | |
Record name | 2-(1,3-dioxolan-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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